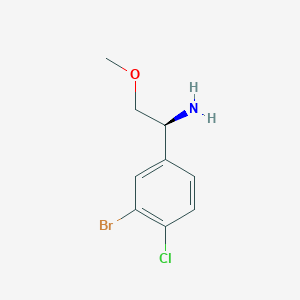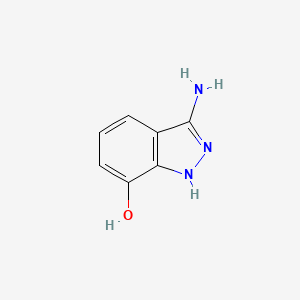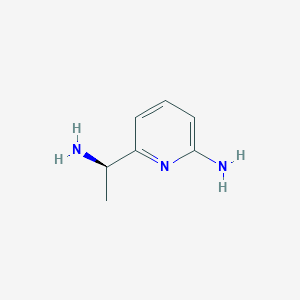![molecular formula C10H14ClNO B12973315 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)
2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminophenol with an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols, including Friedel-Crafts acylation followed by reduction and nitration steps . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to a corresponding nitro or oxo derivative.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro, oxo, and substituted derivatives.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
®-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride: This compound has a similar structure but differs in the position of the amine group.
4-Amino-7-methyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol hydrochloride:
4-Amino-9-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride: The presence of a fluorine atom and a ketone group makes this compound distinct from 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14ClNO |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
2,3,4,5-tetrahydro-1-benzoxepin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-5-6-12-10-4-2-1-3-8(10)7-9;/h1-4,9H,5-7,11H2;1H |
Clave InChI |
NLXWZPTZCGNYBY-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC=CC=C2CC1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate](/img/structure/B12973247.png)






![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)



